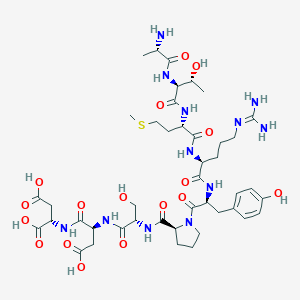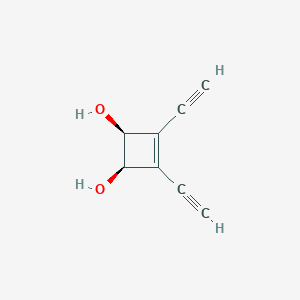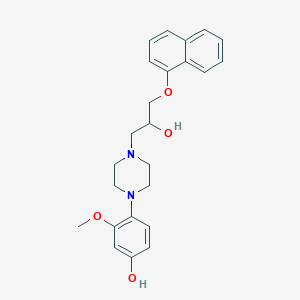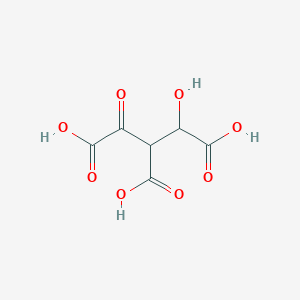
Tritriacontane-16,18-dione
Descripción general
Descripción
Tritriacontane-16,18-dione is a β-diketone that is tritriacontane with oxo groups at positions 16 and 18 . It has the chemical formula C33H64O2 .
Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 98 bonds. There are 34 non-H bonds, 2 multiple bonds, 30 rotatable bonds, 2 double bonds, and 2 ketone (aliphatic) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 492.86006 g/mol . It has a density of 0.9±0.1 g/cm3, a boiling point of 571.4±23.0 °C at 760 mmHg, and a flash point of 208.6±19.6 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 30 freely rotating bonds .Aplicaciones Científicas De Investigación
Antioxidant Properties
- Tritriacontane-16,18-dione has been identified as a novel type of antioxidant isolated from leaf wax of Eucalyptus leaves. It demonstrated remarkable antioxidative activity in a water/alcohol system, surpassing α-tocopherol and BHA in effectiveness, although it showed no antioxidative activity in an oil system (Osawa & Namiki, 1981).
Cancer Research
- In a study examining the effects of natural antioxidants including this compound on the initiation stage of a rat multi-organ carcinogenesis model, no inhibitory effects on neoplastic lesions were observed (Takaba et al., 1997).
Molecular and Chemical Research
- A study on the structure and biosynthesis of β-diketones in barley spike epicuticular wax identified small amounts of this compound. It provided insights into the elongation mechanism of β-diketone carbon chains in plants (Mikkelsen, 1979).
Food Chemistry and Plant Biology
- Research on the composition and morphology of cuticular wax in blueberry fruits found this compound as a significant component, revealing its role in the physical and chemical characteristics of fruit surfaces (Chu et al., 2017).
Chemical and Physical Properties
- A study focusing on the phase transitions in crystals of chain molecules, including Tritriacontane (n-C33H68), explored the defect structures and molecular motions in various modifications of this compound, providing insight into its physical and chemical behaviors (Ewen et al., 1980).
Propiedades
IUPAC Name |
tritriacontane-16,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32(34)31-33(35)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-31H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKYTXUAKJDVPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)CC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H64O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040247 | |
| Record name | n-Tritriacontane-16,18-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24514-86-1 | |
| Record name | 16,18-Tritriacontanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24514-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Tritriacontane-16,18-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024514861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-Tritriacontane-16,18-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16,18-TRITRIACONTANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QUF6P7Y9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What evidence suggests that Tritriacontane-16,18-dione might be useful in cancer prevention?
A1: Studies have shown that this compound (TTAD) can reduce the incidence and multiplicity of mammary tumors in rats exposed to the carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). [1] While the exact mechanisms are still under investigation, these findings suggest that TTAD might interfere with the initiation stage of carcinogenesis. Further research is needed to confirm these effects and understand the underlying mechanisms. You can find more details on this specific study here: .
Q2: Has this compound been tested in combination with other known chemopreventive agents?
A2: Yes, research has explored the effects of TTAD alongside other potential chemopreventive compounds. For instance, one study investigated the impact of combining TTAD with caffeine, alpha-tocopherol, or other agents on PhIP-induced carcinogenesis in rats. [1] Notably, the combination of TTAD and caffeine led to a decrease in mammary tumor incidence but surprisingly increased colon tumor incidence. This highlights the complex and often organ-specific nature of chemoprevention. This study can be accessed here: .
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(4-ethoxyphenyl)methyl]-2H-tetrazole](/img/structure/B157650.png)
![4-[N-ethyl-N-(2-hydroxyethyl)amino]-1-(2-hydroxyethyl)amino-2-nitrobenzene, monohydrochloride](/img/structure/B157651.png)









